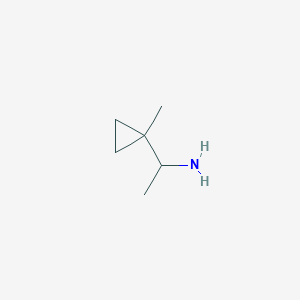
(Z)-3-iodobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-iodobut-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-iodoacrylic acid or 3-iodocrotonic acid and is a derivative of crotonic acid. It is a colorless to yellowish liquid with a pungent odor and is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis Applications
(Z)-3-iodobut-2-enoic acid plays a significant role in stereospecific synthesis. It is used in the palladium-catalyzed coupling with organozinc or organotin reagents to afford Z-3-methylalk-2-enoic acids. This method has been applied to the synthesis of various stereoisomers, including ocimenones and pseudo-tagetones, demonstrating its versatility in organic synthesis (Abarbri, Parrain, & Duchěne, 1995).
Applications in Cross-Coupling Reactions
The acid is also pivotal in cross-coupling reactions to produce 3-substituted but-3-enoic acids. These reactions, utilizing palladium catalysts, highlight the chemical's utility in creating compounds with potential applications in various synthetic pathways (Abarbri, Parrain, Kitamura, Noyori, & Duchene, 2000).
Role in Selective Synthesis
It is instrumental in selective synthesis processes. For instance, 3,3-disubstituted prop-2-enoic acids can be selectively prepared via palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Synthesis of Biologically Active Compounds
The compound is used in synthesizing biologically active molecules. For example, fatty acid hydrazides derived from it have been utilized to create biologically active 1,3,4-oxadiazoles with antibacterial properties, highlighting its significance in pharmaceutical research (Banday, Mattoo, & Rauf, 2010).
Hypervalent Iodine Reagents
It has been explored for its potential in forming hypervalent iodine(III) reagents. These reagents, derived from simple (Z)-3-iodo acrylic acid derivatives, show superior or similar reactivity to conventional hypervalent iodine(III) reagents, demonstrating its potential in various chemical reactions (Shah, Khan, Choudhary, Lohoelter, Schäfer, Marie, Farooq, Witulski, & Wirth, 2009).
Applications in Organic Synthesis
Its importance in organic synthesis is underscored by its use in preparing various organic compounds, like enamides and enoic acids. These syntheses demonstrate its versatility and utility in creating a range of chemically significant compounds (Brettle & Mosedale, 1988).
Eigenschaften
IUPAC Name |
(Z)-3-iodobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFWNXJFJAWAM-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34450-60-7 |
Source


|
| Record name | (2Z)-3-iodobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)









![4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2679752.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)
